5-(4-Fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with substituents at the 5 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method involves the reaction of 4-fluorobenzaldehyde with 4-methylbenzylamine to form an imine intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate and a suitable catalyst to form the triazole ring. The final step involves the condensation of the triazole intermediate with a pyrimidine derivative under acidic or basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions like Fe3+ due to its specific selectivity and rapid response.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it binds selectively to Fe3+ ions, leading to a quenching of fluorescence. In biological systems, its antiproliferative activity may involve the inhibition of key enzymes or signaling pathways essential for cancer cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with similar structural features but different substituents.
Triazolo[3,4-b][1,3,4]thiadiazine: A related compound with a different ring fusion pattern.
Uniqueness
5-(4-Fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substituents, which confer unique chemical properties and potential applications. Its ability to act as a fluorescent probe and its antiproliferative activity against cancer cells highlight its versatility and potential in various fields of research.
Properties
Molecular Formula |
C18H15FN4 |
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Molecular Weight |
306.3 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H15FN4/c1-12-2-4-14(5-3-12)17-10-16(13-6-8-15(19)9-7-13)22-18-20-11-21-23(17)18/h2-11,17H,1H3,(H,20,21,22) |
InChI Key |
ZUGXHHDSFVKTTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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